2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-cyclodecene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and improve environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into various boron-containing derivatives.
Substitution: It participates in substitution reactions, particularly in Suzuki–Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions include biaryl compounds, boronic acids, and various boron-containing derivatives, which are valuable in pharmaceuticals and material science.
Scientific Research Applications
2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical research.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: An organic compound used in the synthesis of various chemical products.
Phenylboronic Acid: A boronic acid used in organic synthesis and as a precursor for other boron-containing compounds.
Pinacolborane: A borane compound used in hydroboration reactions.
Uniqueness
2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in Suzuki–Miyaura coupling reactions. Its structure allows for efficient transmetalation, making it a valuable reagent in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C16H29BO2 |
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Molecular Weight |
264.2 g/mol |
IUPAC Name |
2-[(1Z)-cyclodecen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H29BO2/c1-15(2)16(3,4)19-17(18-15)14-12-10-8-6-5-7-9-11-13-14/h12H,5-11,13H2,1-4H3/b14-12+ |
InChI Key |
BCSZSPOBGAWPHE-WYMLVPIESA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C/2=C/CCCCCCCC2 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCCCCCCC2 |
Origin of Product |
United States |
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